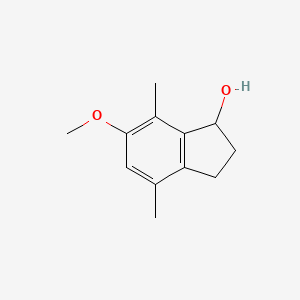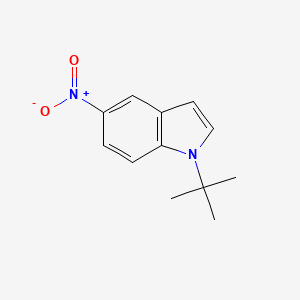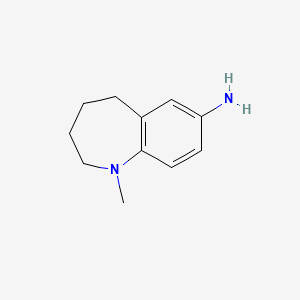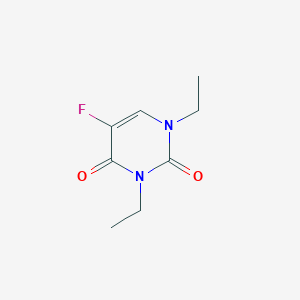
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- is a fluorinated derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the molecular formula C₈H₁₁FN₂O₂ and a molecular weight of 186.1835 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- typically involves the fluorination of uracil derivativesThis can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- often involves multi-step synthesis starting from readily available uracil. The process includes alkylation to introduce ethyl groups at the N-1 and N-3 positions, followed by selective fluorination at the C-5 position. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The fluorine atom at the C-5 position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted uracil derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid metabolism. This results in cytotoxicity and cell death. The compound inhibits thymidylate synthase , an enzyme crucial for DNA synthesis, thereby preventing cell proliferation . Additionally, it interferes with the processing of pre-rRNA into mature rRNA and disrupts post-transcriptional modifications of tRNAs .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar structure but lacks the ethyl groups at the N-1 and N-3 positions.
6-Substituted Uracil Derivatives: Compounds with various substituents at the C-6 position, used in antiviral and anticancer research.
Uniqueness
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at the N-1 and N-3 positions, along with the fluorine atom at the C-5 position, enhances its stability and efficacy as a potential therapeutic agent .
Properties
CAS No. |
80115-67-9 |
|---|---|
Molecular Formula |
C8H11FN2O2 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
1,3-diethyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5H,3-4H2,1-2H3 |
InChI Key |
OBQZGHRMWAUWPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)N(C1=O)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide](/img/structure/B8514151.png)
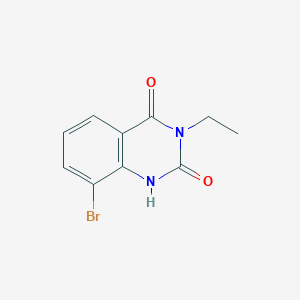
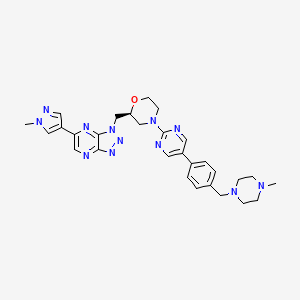
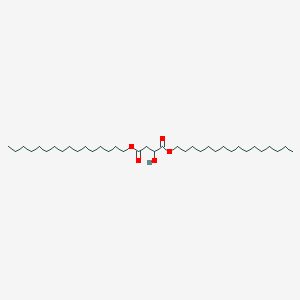
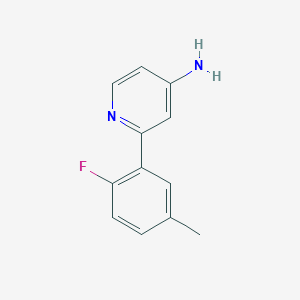
![2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8514175.png)
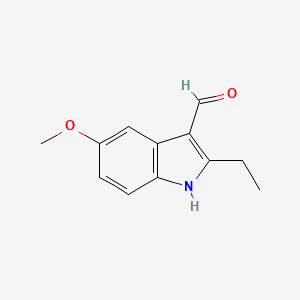
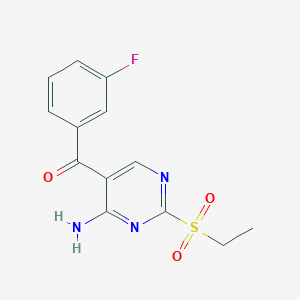
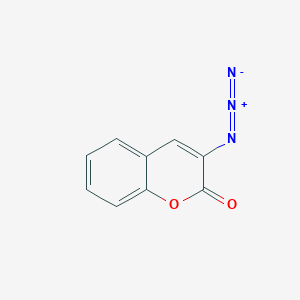
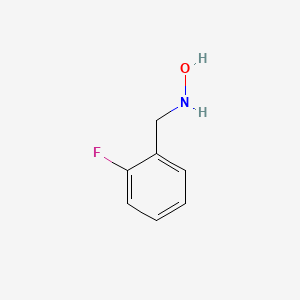
![7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B8514227.png)
